Ethyl 2-(difluoromethoxy)benzoate
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Description
“2-Difluoromethoxy-benzoic acid ethyl ester” is a chemical compound derived from carboxylic acids . It is characterized by the replacement of the hydrogen in the -COOH group of the carboxylic acid with a hydrocarbon group . The compound has a molecular weight of 188.13 .
Synthesis Analysis
Esters, including “2-Difluoromethoxy-benzoic acid ethyl ester”, can be synthesized from carboxylic acids and alcohols . This process, known as esterification, involves the reaction of a carboxylic acid with an alcohol in the presence of a strong-acid catalyst . The reaction is reversible and does not go to completion . To reduce the chances of the reverse reaction happening, the ester is distilled off as soon as it is formed .
Molecular Structure Analysis
The molecular structure of “2-Difluoromethoxy-benzoic acid ethyl ester” is represented by the linear formula C8H6F2O3 . The InChI code for this compound is 1S/C8H6F2O3/c9-8(10)13-6-4-2-1-3-5(6)7(11)12/h1-4,8H, (H,11,12) .
Chemical Reactions Analysis
Esters, including “2-Difluoromethoxy-benzoic acid ethyl ester”, can undergo various chemical reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . This process, known as saponification, can be used to convert fats and oils into soap . Esters can also be converted to amides via an aminolysis reaction . Furthermore, they can undergo trans-esterification reactions to form different esters .
Physical and Chemical Properties Analysis
Esters are intermediate in boiling points between the nonpolar alkanes and the alcohols, which engage in hydrogen bonding . They have polar bonds but do not engage in hydrogen bonding . Ester molecules can engage in hydrogen bonding with water, so esters of low molar mass are therefore somewhat soluble in water .
Mechanism of Action
The mechanism of action of esters, including “2-Difluoromethoxy-benzoic acid ethyl ester”, involves various chemical reactions. For instance, esters can be cleaved back into a carboxylic acid and an alcohol by reaction with water and a catalytic amount of acid . This process, known as acidic hydrolysis, is the reverse of esterification .
Properties
IUPAC Name |
ethyl 2-(difluoromethoxy)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O3/c1-2-14-9(13)7-5-3-4-6-8(7)15-10(11)12/h3-6,10H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPJKYETVZAHVAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1OC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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